Tubastatin A
Übersicht
Beschreibung
Tubastatin-A ist ein potenter und selektiver Inhibitor der Histon-Deacetylase 6 (HDAC6). Histon-Deacetylasen sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zu einer kompakteren und transkriptionell stillen Chromatinstruktur führt. Tubastatin-A zeichnet sich insbesondere durch seine hohe Selektivität gegenüber HDAC6 aus, was es zu einem wertvollen Werkzeug bei der Untersuchung der biologischen Funktionen dieses Enzyms und seiner potenziellen therapeutischen Anwendungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tubastatin-A umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridoindol-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung der Pyridoindol-Struktur.
Einführung der Benzamidgruppe: Die Benzamidgruppe wird durch eine Kupplungsreaktion mit dem Pyridoindol-Kern eingeführt.
Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung der Benzamidgruppe zur Bildung von Tubastatin-A.
Industrielle Produktionsmethoden
Die industrielle Produktion von Tubastatin-A folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochyieldenden Reaktionen, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
Tubastatin A is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various biological processes, including the deacetylation of α-tubulin . This compound is selective against all other isozymes except HDAC8 .
Mode of Action
This compound interacts with its primary target, HDAC6, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of α-tubulin , a protein that is crucial for maintaining cell structure and function. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, thereby influencing gene expression regulation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the NLRP3 inflammasome activation, which is involved in inflammatory responses . Additionally, this compound suppresses the proliferation of fibroblasts through the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . This pathway is crucial for cell growth and proliferation.
Pharmacokinetics
It’s known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of HDAC6 by this compound has several molecular and cellular effects. It has been shown to reduce the clonogenicity and migration capacities of cells, and accelerate apoptosis . Furthermore, this compound has been found to decrease the expression of mesenchymal markers, contributing to reverse epithelial-mesenchymal transition in cells . In animal models, this compound has shown to improve post-resuscitation myocardial dysfunction .
Biochemische Analyse
Biochemical Properties
Tubastatin A primarily functions by inhibiting HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90) . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability. For instance, the acetylation of α-tubulin enhances microtubule stability and promotes intracellular transport . This compound also interacts with other biomolecules, including fibroblast growth factor-21 (FGF-21), which is upregulated in response to HDAC6 inhibition .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to alleviate stroke-induced brain infarction and improve functional outcomes by increasing the acetylation of α-tubulin and upregulating FGF-21 . In glioblastoma cells, this compound enhances temozolomide-induced apoptosis and reverses the malignant phenotype by increasing acetylated α-tubulin levels and downregulating the sonic hedgehog pathway . Additionally, this compound inhibits the proliferation of fibroblasts in epidural fibrosis by mediating the PI3K/AKT/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of HDAC6, which leads to increased acetylation of its target proteins . This inhibition affects various cellular functions, including microtubule dynamics, intracellular transport, and cell motility . This compound binds to the active site of HDAC6, preventing it from deacetylating its substrates . This results in the stabilization of acetylated proteins, which can influence gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving myocardial dysfunction, this compound was shown to inhibit NLRP3 inflammasome activation and cell pyroptosis, leading to improved cell survival after hypoxia/reoxygenation . The stability and degradation of this compound in laboratory settings have also been studied, with findings indicating that it remains effective over a period of time when administered in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving Sprague-Dawley rats, this compound was administered at a dose of 10 mg/kg/day, which significantly inhibited fibroblast proliferation and reduced the expression of PI3K/AKT/mTOR pathway-related proteins . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the acetylation of cytoplasmic proteins. HDAC6, the primary target of this compound, catalyzes the deacetylation of α-tubulin, cortactin, and HSP90 . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the metabolic regulation of cytoskeleton functions through HDAC6-catalyzed α-tubulin lactylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to increase the levels of acetylated tubulin, which enhances microtubule stability and promotes intracellular transport . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . In vivo studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .
Subcellular Localization
The subcellular localization of this compound is primarily cytoplasmic, where it exerts its effects by inhibiting HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates cytoplasmic proteins such as α-tubulin . This compound’s inhibition of HDAC6 leads to increased acetylation of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the subcellular localization of other HDACs, such as HDAC3 and HDAC5, in response to excitotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubastatin-A involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridoindole core: This involves the cyclization of a suitable precursor to form the pyridoindole structure.
Introduction of the benzamide group: The benzamide group is introduced through a coupling reaction with the pyridoindole core.
Hydroxylation: The final step involves the hydroxylation of the benzamide group to form Tubastatin-A.
Industrial Production Methods
Industrial production of Tubastatin-A follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tubastatin-A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Tubastatin-A kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Tubastatin-A zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und Nucleophilen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion zu deacetylierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
Tubastatin-A hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Rolle von HDAC6 in verschiedenen chemischen Prozessen.
Biologie: In der Forschung eingesetzt, um die biologischen Funktionen von HDAC6 und seine Rolle in zellulären Prozessen wie Autophagie und Proteinabbau zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen und entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet, die HDAC6 anvisieren.
Wirkmechanismus
Tubastatin-A übt seine Wirkung aus, indem es selektiv HDAC6 inhibiert. HDAC6 befindet sich hauptsächlich im Cytoplasma und ist an der Deacetylierung von Nicht-Histonproteinen wie α-Tubulin und Hitzeschockprotein 90 (HSP90) beteiligt. Durch die Inhibition von HDAC6 erhöht Tubastatin-A den Acetylierungsgrad dieser Proteine, was zu verschiedenen nachgelagerten Effekten führt. Beispielsweise erhöht die erhöhte Acetylierung von α-Tubulin die Mikrotubulusstabilität, während die Acetylierung von HSP90 seine Chaperonfunktion beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vorinostat: Ein weiterer HDAC-Inhibitor mit breiterer Aktivität gegen mehrere HDAC-Isoformen.
PCI-34051: Ein selektiver Inhibitor von HDAC8, strukturell ähnlich Tubastatin-A.
Tubacin: Ein weiterer selektiver HDAC6-Inhibitor mit einer anderen chemischen Struktur.
Einzigartigkeit von Tubastatin-A
Tubastatin-A ist einzigartig aufgrund seiner hohen Selektivität für HDAC6 gegenüber anderen HDAC-Isoformen. Diese Selektivität reduziert Off-Target-Effekte und macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von HDAC6. Zusätzlich hat Tubastatin-A in präklinischen Studien ein erhebliches Potenzial zur Behandlung verschiedener Krankheiten gezeigt, was sein therapeutisches Versprechen unterstreicht .
Biologische Aktivität
Tubastatin A is a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein acetylation, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, fibrotic conditions, and cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.
This compound selectively inhibits HDAC6, leading to increased acetylation of proteins such as α-tubulin. This alteration in protein acetylation affects cellular functions, particularly in neuronal cells and fibroblasts. The inhibition of HDAC6 has been associated with improved axonal transport, reduced protein aggregation, and enhanced autophagy processes.
Neuroprotective Effects
In a study involving a rat model of Parkinson's disease, this compound was shown to protect dopaminergic neurons by reducing the expression of human α-synuclein and increasing levels of acetylated α-tubulin. The treatment led to a significant increase in tyrosine hydroxylase (TH) expression compared to the vehicle group, indicating a protective effect against neurodegeneration .
Key Findings:
- Increased TH Expression: Higher TH levels in this compound-treated rats compared to controls.
- Reduced α-Synuclein Toxicity: Lower levels of α-synuclein were observed in treated rats.
- Enhanced Autophagy: this compound treatment increased the expression of proteins involved in autophagy .
Anti-Fibrotic Activity
This compound has demonstrated efficacy in preventing epidural fibrosis by inhibiting fibroblast proliferation through the PI3K/AKT/mTOR signaling pathway. In an animal model, this compound treatment significantly reduced the proliferation of activated fibroblasts and decreased collagen expression .
Experimental Data:
- Cell Proliferation Assays: Cell Counting Kit-8 (CCK-8) and EdU assays showed reduced fibroblast proliferation upon treatment with this compound.
- In Vivo Studies: Rats treated with this compound exhibited smaller fibroblast cell size and improved alignment compared to controls .
Anticancer Properties
The anticancer potential of this compound has been explored in glioblastoma models. It was found to reduce clonogenicity and migratory potential of U87MG glioblastoma cells, with indications of inducing apoptosis . The combination treatment with temozolomide (TMZ) showed enhanced efficacy compared to either agent alone.
Case Study Overview:
- Colony Formation Assay: Significant reduction in colony formation was observed with this compound treatment.
- Wound Healing Assay: Decreased migratory capacity was noted in treated cells compared to controls .
Summary of Research Findings
Eigenschaften
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYBPLHWIEHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318079 | |
Record name | Tubastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252003-15-8 | |
Record name | Tubastatin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUBASTATIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.